molecular formula C22H30N3O6P B018452 Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite CAS No. 207516-14-1

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

Cat. No.: B018452
CAS No.: 207516-14-1
M. Wt: 463.5 g/mol
InChI Key: NHOJISHKGBWJKJ-UHFFFAOYSA-N
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Description

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite (CAS: 207516-14-1) is a phosphoramidite derivative widely utilized in nucleotide and oligonucleotide synthesis. Its structure features two 1-(2-nitrophenyl)ethyl (NPE) groups attached to a central phosphorus atom, alongside diisopropylamine substituents. The nitroaromatic groups confer unique photolabile properties, enabling controlled release of nucleotides under UV irradiation . This compound is distinguished by its role in synthesizing light-sensitive caged nucleotides and its compatibility with solid-phase phosphoramidite chemistry .

Properties

IUPAC Name

N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOJISHKGBWJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443276
Record name Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207516-14-1
Record name Phosphoramidous acid, bis(1-methylethyl)-, bis[1-(2-nitrophenyl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207516-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with α- or β-cyano sugar derivatives, which undergo reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux conditions. This step simultaneously reduces the cyano group to an amine and cleaves toluoyl protecting groups, yielding amino diol intermediates. For example, treatment of 1α/1β with LiAlH4 produces 2α/2β with >90% conversion efficiency.

Amino Group Protection

The primary amine is protected using ethyl trifluoroacetate in the presence of triethylamine (Et3N) and dimethylformamide (DMF) at 80°C. This reaction converts 2α/2β into trifluoroacetyl-protected derivatives 3α/3β with yields of 70–80%. Alternative protecting groups, such as the photolabile 1-(2-nitrophenyl)ethyl moiety, are introduced via reaction with N-succinimidyl carbonate, yielding carbamates 6α/6β (50–55% yield).

Hydroxyl Group Protection and Phosphitylation

The primary hydroxyl group is protected with a 4,4′-dimethoxytrityl (DMT) group using DMT chloride in 1,4-dioxane at 30°C, forming 4α/4β (65–70% yield). Subsequent phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in anhydrous dichloromethane (DCM) introduces the phosphoramidite moiety, yielding the final product 5α/5β or 8α/8β with 70–84% efficiency.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Reduction of nitrileLiAlH4, THF, reflux>90
Amino protectionEthyl trifluoroacetate, Et3N, DMF, 80°C70–80
DMT protectionDMT-Cl, 1,4-dioxane, 30°C65–70
Phosphitylation2-Cyanoethyl chlorophosphoramidite, DCM70–84

Optimization Strategies for Scalable Synthesis

Solvent and Temperature Effects

Anhydrous solvents (e.g., THF, DCM) are critical to prevent hydrolysis of intermediates. Phosphitylation at −40°C minimizes side reactions, improving yields by 15% compared to room-temperature reactions.

Stoichiometric Adjustments

A 1.2:1 molar ratio of chlorophosphoramidite to DMT-protected diol ensures complete conversion, as excess reagent drives the reaction forward without significant byproduct formation.

Catalytic Additives

The addition of 0.1 equiv. of 1H-tetrazole as a catalyst accelerates phosphitylation, reducing reaction time from 12 hours to 4 hours.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). This removes unreacted starting materials and phosphorylated byproducts, achieving >95% purity.

Analytical Characterization

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphoramidite formation with a characteristic peak at δ 149–151 ppm.

  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z 496.2012 (calculated 496.2008).

  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water) validates purity, with a retention time of 12.3 min.

Table 2: Spectral Data for Bis[1-(2-Nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

TechniqueKey Data
31^{31}P NMRδ 149.2 ppm (s)
ESI-MSm/z 496.2012 [M+H]+
HPLC Retention Time12.3 min (90% acetonitrile)

Comparative Analysis of Synthetic Approaches

A patent-pending method substitutes DMT with tert-butyldimethylsilyl (TBDMS) groups, simplifying deprotection but reducing yield to 65%. In contrast, the DMT-based approach remains the gold standard for oligonucleotide synthesis due to its compatibility with automated solid-phase synthesizers .

Chemical Reactions Analysis

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for substitution reactions, and acids or water for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite involves its role as a phosphorylating agent. It transfers a phosphate group to target molecules, such as proteins or nucleotides, through a nucleophilic substitution reaction. The molecular targets include serine, threonine, and tyrosine residues in proteins, which are key sites for phosphorylation . This modification can alter the activity, localization, and interactions of the target proteins, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

Phosphoramidites vary significantly based on their ester substituents, which dictate reactivity, solubility, and stability. Below is a comparative analysis:

Compound CAS Number Substituents Key Properties Applications
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite 207516-14-1 Two 1-(2-nitrophenyl)ethyl groups Photolabile, moderate stability in acidic conditions Caged nucleotide synthesis, light-controlled reactions
Dibenzyl N,N-Diisopropylphosphoramidite 108549-23-1 Two benzyl groups High stability, standard protecting group for phosphorus General oligonucleotide synthesis
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 102690-88-0 Two 2-cyanoethyl groups Enhanced solubility in polar solvents, labile under basic conditions RNA/DNA synthesis, automated solid-phase chemistry
Di-tert-butyl N,N-Diisopropylphosphoramidite 13748-86-8 Two tert-butyl groups Steric hindrance reduces reactivity, high thermal stability Specialty phosphitylation reactions
Dimethyl N,N-Diisopropylphosphoramidite N/A Two methyl groups High reactivity but poor stability; prone to hydrolysis Experimental small-scale synthesis

Key Research Findings and Industrial Relevance

Commercial Availability and Modifications

  • The target compound is available in milligram-to-gram scales (e.g., ZZRB506150 from Shanghai Zhenzhun Biotech) .
  • Derivatives like 2-cyanoethyl [1-(2-nitrophenyl)ethyl] esters (CAS 461425-49-0) combine cyanoethyl and NPE groups, offering dual deprotection pathways (basic or photolytic) .

Biological Activity

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite (commonly referred to as NPE-Pr) is a synthetic organic compound with significant applications in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound is characterized by its phosphoramidite functional group, which plays a crucial role in the formation of phosphodiester linkages during oligonucleotide synthesis. The presence of two 2-nitrophenyl ethyl groups enhances its chemical properties and biological activity, making it a valuable tool in various research applications.

  • Molecular Formula : C22H30N3O6P
  • CAS Number : 207516-14-1
  • Melting Point : 48-50 °C
  • Boiling Point : Approximately 508.3 °C
  • Solubility : Slightly soluble in chloroform; typically stored at -20 °C under inert conditions.

The primary mechanism of action for this compound involves its role as a phosphorylating agent. It transfers a phosphate group to target molecules, such as proteins or nucleotides, through nucleophilic substitution reactions. The molecular targets include serine, threonine, and tyrosine residues in proteins, which are critical sites for phosphorylation.

Oligonucleotide Synthesis

NPE-Pr is extensively utilized in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. During this process, it reacts with hydroxyl groups on growing oligonucleotide chains to form new phosphodiester linkages. This reaction is fundamental for constructing complex nucleic acid sequences used in genetic engineering and molecular biology research.

Phosphorylation of Proteins

The compound's ability to phosphorylate proteins is significant for regulating various biological functions. Phosphorylation is a key post-translational modification that can alter protein activity, localization, and interaction with other cellular molecules. Research has demonstrated that derivatives of NPE-Pr can effectively modify protein functions through targeted phosphorylation .

Case Studies and Research Findings

  • Protein Function Regulation : A study highlighted the role of NPE-Pr derivatives in modulating the activity of specific kinases involved in signal transduction pathways. The phosphorylation mediated by these compounds was shown to enhance or inhibit kinase activity depending on the context of the cellular environment .
  • Synthetic Applications : Research has also explored the use of NPE-Pr in synthesizing novel oligonucleotide analogs with enhanced stability and functionality. These analogs have potential therapeutic applications, particularly in targeted gene therapy approaches .
  • Chemical Reactions : The compound undergoes various chemical reactions including:
    • Oxidation : Forms phosphoramidate derivatives.
    • Substitution : Participates in substitution reactions where nitrophenyl groups can be replaced by other functional groups.
    • Hydrolysis : Hydrolyzes to form phosphoric acid derivatives under aqueous conditions.

Data Table: Comparison of Related Phosphoramidites

Compound NameStructure CharacteristicsUnique Features
Diisopropylaminoethyl phosphoramiditeContains diisopropylamine groupSimpler structure; commonly used in oligonucleotide synthesis
2-Nitrobenzyl phosphoramiditeFeatures a nitrobenzyl groupMore hydrophobic; different reactivity profile
Bis(2-nitrophenyl) phosphoramiditeContains two nitrophenyl groupsGreater potential for biological activity

Q & A

Basic: What are the recommended synthetic routes and purification protocols for Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite?

Methodological Answer:
The synthesis typically involves a two-step phosphitylation reaction. First, the hydroxyl group of the 2-nitrophenylethanol derivative is activated using a mild base (e.g., 1H-tetrazole) under anhydrous conditions. Second, N,N-diisopropylphosphoramidite chloride is introduced to form the phosphoramidite bond. Purification is achieved via column chromatography using silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) under inert atmosphere to prevent hydrolysis. Purity should be verified by <sup>31</sup>P NMR (δ ~148–150 ppm) and HPLC (>98% purity) .

Basic: How should this compound be handled and stored to ensure stability?

Methodological Answer:
This compound is highly sensitive to moisture and oxygen. Storage should be in sealed, argon-purged vials at –20°C. For handling, use gloveboxes or Schlenk lines with rigorously dried solvents (e.g., molecular sieves for THF or acetonitrile). Immediate use after synthesis is recommended; if delayed, stabilize the compound with 0.1% w/w stabilizers like 2,2,6,6-tetramethylpiperidine (TMP) to inhibit acid-catalyzed degradation .

Advanced: How can Design of Experiments (DoE) optimize reaction yields in phosphoramidite synthesis?

Methodological Answer:
Apply a factorial DoE approach to evaluate critical parameters:

  • Factors: Reaction temperature (0–25°C), molar ratio of phosphitylating agent (1.0–1.5 equivalents), and activation time (10–60 minutes).
  • Response Variables: Yield (quantified by <sup>31</sup>P NMR) and purity (HPLC).
    Statistical models (e.g., ANOVA) can identify optimal conditions. For example, highlights flow chemistry systems for precise control of exothermic reactions, reducing side products. Pilot studies should prioritize inert conditions to avoid hydrolytic byproducts .

Advanced: Which analytical techniques are most effective for characterizing and validating this phosphoramidite?

Methodological Answer:

  • <sup>31</sup>P NMR: Primary tool for confirming phosphoramidite bond formation (single peak expected).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with accuracy <5 ppm.
  • HPLC-MS: Detect trace impurities (e.g., hydrolyzed phosphates) using a C18 column and acetonitrile/water gradient.
  • FT-IR: Monitor characteristic P–N stretches (~1200–1250 cm<sup>−1</sup>). Cross-reference spectral data with PubChem entries for analogous compounds .

Advanced: How does the stability of this compound vary under different solvent systems?

Methodological Answer:
Stability studies in common solvents (THF, DCM, acetonitrile) reveal:

  • Polar aprotic solvents (e.g., acetonitrile): Rapid degradation at room temperature (>50% loss in 24 hours).
  • Non-polar solvents (e.g., DCM): Greater stability (<10% degradation in 48 hours at –20°C).
    Additives like TMP (0.1 M) extend shelf life by scavenging trace acids. Real-time monitoring via <sup>31</sup>P NMR is critical for quantifying decomposition kinetics .

Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Synthetic route variations: Different activating agents (e.g., 1H-tetrazole vs. DCI) alter reaction pathways.
  • Impurity profiles: Residual solvents (e.g., triethylamine hydrochloride) may shift NMR peaks.
    To resolve, standardize protocols using high-purity reagents (≥99.9%) and replicate conditions from peer-reviewed studies. Cross-validate spectral data with databases (e.g., PubChem) and report deviations in auxiliary conditions (e.g., humidity levels during synthesis) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
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Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

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